molecular formula C9H14O9 B6212882 [({2-[({2-[(methoxycarbonyl)oxy]ethoxy}carbonyl)oxy]ethoxy}carbonyl)oxy]methane CAS No. 190837-15-1

[({2-[({2-[(methoxycarbonyl)oxy]ethoxy}carbonyl)oxy]ethoxy}carbonyl)oxy]methane

Cat. No.: B6212882
CAS No.: 190837-15-1
M. Wt: 266.20 g/mol
InChI Key: QDJVPKGBITYQKV-UHFFFAOYSA-N
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Description

[({2-[({2-[(methoxycarbonyl)oxy]ethoxy}carbonyl)oxy]ethoxy}carbonyl)oxy]methane is a useful research compound. Its molecular formula is C9H14O9 and its molecular weight is 266.20 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[({2-[({2-[(methoxycarbonyl)oxy]ethoxy}carbonyl)oxy]ethoxy}carbonyl)oxy]methane' involves the protection of the hydroxyl groups of glycerol followed by the addition of methoxycarbonyl chloride to form the corresponding ester. The ester is then reacted with ethylene glycol to form a diester, which is further reacted with methoxycarbonyl chloride to form the final compound.", "Starting Materials": [ "Glycerol", "Methoxycarbonyl chloride", "Ethylene glycol" ], "Reaction": [ "Protect the hydroxyl groups of glycerol using a suitable protecting group such as acetyl chloride or benzyl chloride.", "Add methoxycarbonyl chloride to the protected glycerol to form the corresponding ester.", "React the ester with ethylene glycol to form a diester.", "Add methoxycarbonyl chloride to the diester to form the final compound '[({2-[({2-[(methoxycarbonyl)oxy]ethoxy}carbonyl)oxy]ethoxy}carbonyl)oxy]methane'." ] }

CAS No.

190837-15-1

Molecular Formula

C9H14O9

Molecular Weight

266.20 g/mol

IUPAC Name

bis(2-methoxycarbonyloxyethyl) carbonate

InChI

InChI=1S/C9H14O9/c1-13-7(10)15-3-5-17-9(12)18-6-4-16-8(11)14-2/h3-6H2,1-2H3

InChI Key

QDJVPKGBITYQKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCCOC(=O)OCCOC(=O)OC

Purity

95

Origin of Product

United States

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